molecular formula C21H25N5O2 B2454605 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 894998-12-0

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B2454605
CAS-Nummer: 894998-12-0
Molekulargewicht: 379.464
InChI-Schlüssel: JAPLTKZLPQZLRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit cyclin-dependent kinases (CDKs) .

Eigenschaften

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-15-7-8-18(16(2)11-15)26-20-17(12-23-26)21(28)25(14-22-20)13-19(27)24-9-5-3-4-6-10-24/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPLTKZLPQZLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2/cyclin A2 complex. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the ATP-binding site of CDK2, which is essential for its kinase activity .

Biologische Aktivität

5-[2-(azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (hereafter referred to as "the compound") is a synthetic heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core with an azepan moiety, which contributes to its unique pharmacological properties. The molecular formula is C17H22N4O2C_{17}H_{22}N_4O_2, and it has a molecular weight of approximately 314.39 g/mol. The structural complexity allows for various interactions with biological targets.

Inhibition of Cyclin-dependent Kinases (CDKs)

Recent studies indicate that the compound exhibits significant inhibitory activity against CDKs, which are crucial in regulating the cell cycle. By inhibiting these kinases, the compound can induce apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The specific mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Preliminary research indicates that the compound may possess anti-inflammatory properties. By modulating inflammatory pathways and cytokine production, it could potentially be used in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CDK InhibitionInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacteria
Anti-inflammatoryReduces cytokine production

Case Study: Anticancer Activity

A notable study evaluated the compound's anticancer effects using various cancer cell lines. The results indicated that at concentrations ranging from 1 to 10 µM, the compound effectively reduced cell viability by inducing apoptosis through caspase activation pathways. The IC50 values observed were significantly lower than those for conventional chemotherapeutics, highlighting its potential as a novel anticancer agent.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it inhibited bacterial growth with MIC values ranging from 2 to 8 µg/mL. These findings suggest that the compound could serve as a basis for developing new antibiotics.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

The synthesis involves sequential reactions requiring precise control of temperature, solvent selection, and pH. For example, dimethylformamide (DMF) or toluene under inert atmospheres minimizes side reactions, while triethylamine acts as a catalyst in coupling steps . Reaction intermediates should be monitored via TLC or HPLC to ensure completion before proceeding. Post-synthetic purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization (using ethanol or acetonitrile) is critical for isolating high-purity product. Evidence suggests yields can vary significantly (32–36%) depending on substituent reactivity and workup protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment?

  • ¹H/¹³C NMR : Essential for confirming the azepane ring, pyrazolo[3,4-d]pyrimidine core, and substituent positions. Aromatic protons from the 2,4-dimethylphenyl group typically appear as split signals in δ 7.0–8.2 ppm .
  • HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid (TFA) in water and acetonitrile as mobile phases (flow rate: 1 mL/min) achieve baseline separation. Retention time ~7.2 minutes under optimized conditions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities.

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with pyrazolo[3,4-d]pyrimidine derivatives’ known targets, such as kinase inhibition (e.g., EGFR, VEGFR) or antiproliferative activity (e.g., MTT assays on MCF-7 or MDA-MB-231 cell lines) . Use dose-response curves (1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with secondary assays (e.g., apoptosis via Annexin V staining).

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally analogous compounds?

Discrepancies in activity (e.g., lower IC₅₀ in analogs with chloro vs. bromo substituents) may arise from differences in cell permeability or target binding affinity. Address this by:

  • Conducting molecular docking to compare binding modes with target proteins (e.g., ATP-binding pockets in kinases).
  • Measuring logP values to assess hydrophobicity’s impact on cellular uptake .
  • Performing SAR studies to isolate contributions of specific substituents (e.g., 2,4-dimethylphenyl vs. 4-methoxyphenyl) .

Q. How can computational methods guide the optimization of this compound’s drug-like properties?

Use ADMET prediction tools (e.g., SwissADME, pkCSM) to evaluate:

  • Lipinski’s Rule of Five : Ensure molecular weight <500 Da, logP <5.
  • Metabolic stability : Identify susceptible sites (e.g., azepane ring oxidation) via cytochrome P450 simulations.
  • Bioavailability : Prioritize compounds with >30% human intestinal absorption. Evidence from chromeno[4,3-d]pyrimidine analogs suggests azepane-containing derivatives exhibit favorable oral bioavailability .

Q. What advanced analytical methods validate batch-to-batch consistency in compound synthesis?

  • HPLC-PDA : Monitor impurities using photodiode array detection (270 nm) and quantify residual solvents (e.g., acetonitrile) per ICH guidelines .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and packing interactions, as demonstrated for thiopyrano-pyrimidinone analogs .
  • NMR Relaxation Studies : Assess conformational flexibility of the azepane moiety, which may influence target engagement .

Q. How should researchers design experiments to probe the compound’s mechanism of action?

  • Kinase Profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects.
  • RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover pathway modulation (e.g., apoptosis, cell cycle arrest).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to hypothesized targets like DNA topoisomerases or tubulin .

Methodological Notes

  • Synthesis Optimization : Replicate conditions from and , but adjust reaction times based on real-time monitoring (e.g., in situ FTIR).
  • Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., Western blotting for protein expression changes) .
  • Analytical Validation : Adopt column suitability tests (e.g., theoretical plates >25,000, symmetry factor ~1.00) as per .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.